![molecular formula C18H12Cl2N2S B2641007 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 400077-95-4](/img/structure/B2641007.png)

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

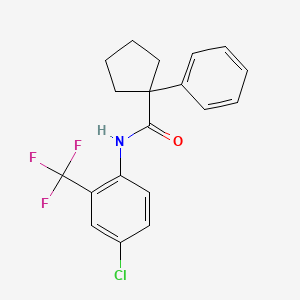

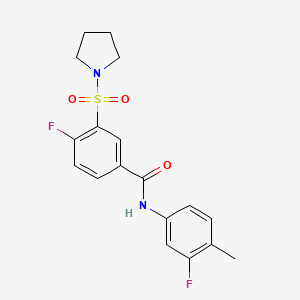

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a chemical compound . It is a derivative of benzothiazine, a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine .

Synthesis Analysis

The synthesis of similar compounds involves the sequential treatment of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol and a secondary amine, followed by heterocyclization in the presence of sodium amide . This process results in the formation of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines .Molecular Structure Analysis

The molecular structure of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is C18H12Cl2N2S with a molecular weight of 359.27 .Chemical Reactions Analysis

The synthesis of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines starts from 3-bromomaleic anhydride. This compound reacts with hydrazine hydrochloride to give 4-bromo-1,2-dihydropyridazine-3,6-dione. Chlorination of this compound with phosphoryl chloride yields 4-bromo-3,6-dichloropyridazine. This compound is converted to 3-[(3,6-dichloropyridazine-4-yl)thio]aniline by selective displacement of the 4-bromine atom with 2-aminothiophenol in acetonitrile at room temperature .Aplicaciones Científicas De Investigación

Chemical Reactions and Stability

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine and its derivatives are involved in various chemical reactions. For instance, 10H-pyrido[3,2-b][1,4]benzothiazines react with n-butyllithium and acyl or sulfonyl chlorides, yielding a range of products like 1,2-dihydropyridines and 4-substituted derivatives. The stability of these compounds is attributed to the sulfur atom's ability to stabilize adjacent carbanions (Pasutto & Knaus, 1979).

Anti-Tumor Potential

A series of derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine have been synthesized and characterized for their potential anti-cancer properties. Molecular docking studies revealed significant interactions with cancer receptors, indicating potential therapeutic applications (Onoabedje et al., 2019).

Antimicrobial Properties

Derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine, like the quinolonecarboxylic acids, have shown potent antibacterial activities against both Gram-positive and Gram-negative pathogens, making them promising candidates for developing new antibacterial agents (Cecchetti et al., 1987).

Propiedades

IUPAC Name |

10-[(3,4-dichlorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2S/c19-13-8-7-12(10-14(13)20)11-22-15-4-1-2-5-16(15)23-17-6-3-9-21-18(17)22/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNSXQXPXXWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)